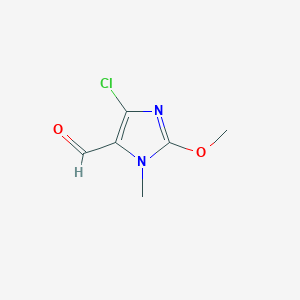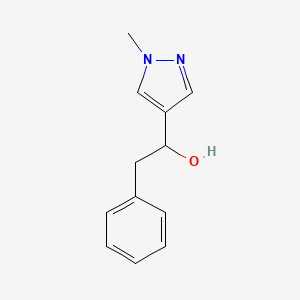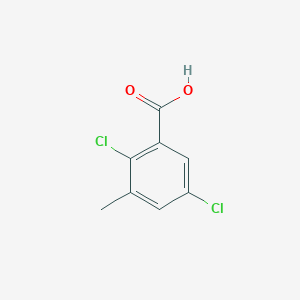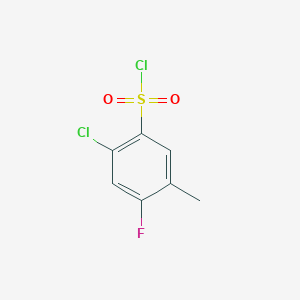
2-(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-4-基)乙醛
描述
“2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde” is a chemical compound with the molecular formula C10H9NO3 . It is a white solid product .
Synthesis Analysis
The synthesis of this compound involves a regioselective one-pot process. A base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate. This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The InChI code for this compound is 1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The use of a base such as DBU is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Physical And Chemical Properties Analysis
This compound is a white solid product . It has a molecular weight of 191.19 . The InChI code for this compound is 1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 .科学研究应用
Potassium Channel Activation
This compound has been identified as a potassium channel activator . Potassium channels play a crucial role in various physiological processes, including the regulation of blood pressure. The derivatives of this compound have shown potential as antihypertensive agents , with some being as potent or even more potent than the standard drug cromakalim .
Anti-inflammatory Activity
The compound’s derivatives have been tested for their COX-1 and COX-2 inhibitory activities, which are indicative of anti-inflammatory properties. Some derivatives exhibited around 40% inhibition of COX-1 , compared to the inhibition of COX-2, suggesting their potential as anti-inflammatory agents .
Antimicrobial Properties
Research indicates that derivatives of this compound have a broad spectrum of biological activities, including antifungal and antibacterial properties. This makes them candidates for the development of new antimicrobial agents .
Anti-HIV Activity
Some derivatives have also been explored for their potential to inhibit HIV, offering a new avenue for anti-HIV drug development .
Anticancer Applications
The compound’s derivatives have shown promise in anticancer research, with activities that could be harnessed for developing novel anticancer therapies .
Anticonvulsant Effects
Due to their influence on potassium channels and other cellular mechanisms, certain derivatives may possess anticonvulsant properties, which could be beneficial in treating seizure disorders .
COX Enzyme Inhibition
In vitro studies have demonstrated that some derivatives can effectively inhibit COX enzymes, which are involved in the inflammatory response. This suggests their use in the treatment of conditions associated with inflammation .
Cardiovascular Therapeutics
Given their role as potassium channel activators, these compounds may have therapeutic value in various cardiovascular conditions, such as ischemia and arrhythmias, by contributing to the regulation of cardiac electrical activity .
未来方向
属性
IUPAC Name |
2-(3-oxo-1,4-benzoxazin-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOVJUTYTFJOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1422507.png)
![Methoxy[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B1422509.png)







![4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1422521.png)
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)
![Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1422526.png)